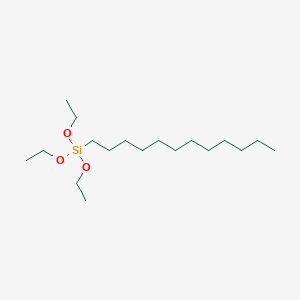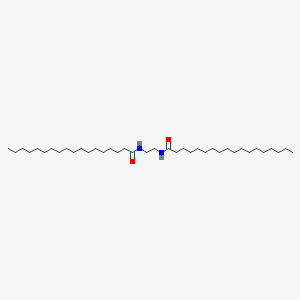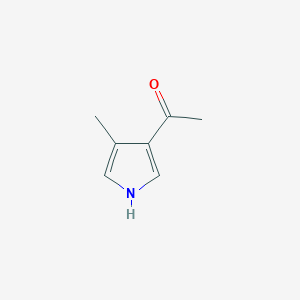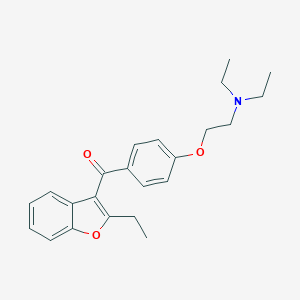
Dodécyltriethoxysilane
Vue d'ensemble
Description
Dodecyltriethoxysilane, also known as 1-(Triethoxysilyl)dodecane, is an organosilane compound with the molecular formula C18H40O3Si and a molecular weight of 332.59 g/mol . This compound is widely used as a coupling agent, forming alkylsiloxane-based films that can tune the wettability and hydrophobicity of various surfaces .
Applications De Recherche Scientifique
Dodecyltriethoxysilane has a wide range of applications in scientific research, including:
Surface Treatment: It is used to modify the surface properties of materials, making them hydrophobic and improving their wettability.
Nanotechnology: Dodecyltriethoxysilane is used to form silica nanofluids, which can alter the water contact angle of substrates.
Anti-Corrosive Coatings: It can be electrodeposited with tetraethoxysilane to form anti-corrosive coatings on mild steel.
Biomedical Research: The compound is used in the preparation of biocompatible coatings and materials for medical devices.
Mécanisme D'action
Target of Action
Dodecyltriethoxysilane (DTES) is an organosilane that primarily targets surfaces where it is applied . It is used as a coupling agent, which means it facilitates the bonding of two dissimilar materials .
Mode of Action
DTES interacts with its targets by forming alkylsiloxane-based films . This process is achieved through a reaction between dodecene and triethoxysilane, which yields dodecyltriethoxysilane . The resulting film can tune the wettability of a variety of surfaces, facilitating them with hydrophobicity .
Biochemical Pathways
It is known that dtes alters the water contact angle of an oil-wet carbonate substrate when used to form a silica nanofluid . This suggests that it may influence the hydrophobic interactions within the biochemical systems where it is applied.
Pharmacokinetics
Given its use as a surface treatment agent, it is likely that its bioavailability is largely dependent on the method and extent of its application on the target surface .
Result of Action
The primary result of DTES action is the alteration of surface properties. It forms alkylsiloxane-based films that can tune the wettability and facilitate a variety of surfaces with hydrophobicity . This can be particularly useful in applications such as the surface treatment of calcite crystals for the determination of the effect of wettability with the incorporation of nanoparticles . It may also be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyltriethoxysilane is typically synthesized through a hydrosilylation reaction between 1-dodecene and triethoxysilane. The reaction is catalyzed by a fumed silica-supported nitrogenous platinum complex at a temperature of 110°C . The reaction proceeds in two stages:
- The olefin (1-dodecene) and platinum catalyst are stirred at the reaction temperature for 30 minutes.
- Triethoxysilane is then added at a constant speed and the reaction mixture is heated at the same temperature for an additional 2.5 hours .
Industrial Production Methods
In industrial settings, the production of dodecyltriethoxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The catalyst is separated from the reaction mixture by decantation, and the product is purified using techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, dodecyltriethoxysilane hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The ethoxy groups in dodecyltriethoxysilane can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Condensation: Silanol groups formed during hydrolysis can condense under acidic or basic conditions to form siloxane bonds.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Triethoxy (octyl)silane
- Trimethoxy (octyl)silane
- Trimethoxy (octadecyl)silane
- n-Octadecyltriethoxysilane
- Trichloro (octadecyl)silane
Uniqueness
Dodecyltriethoxysilane is unique due to its ability to form stable alkylsiloxane films that provide excellent hydrophobic properties. Compared to other similar compounds, it offers a balance between hydrophobicity and ease of application, making it suitable for a wide range of industrial and research applications .
Propriétés
IUPAC Name |
dodecyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFXEJWPRRAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066383 | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18536-91-9 | |
| Record name | Dodecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18536-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxydodecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018536919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYDODECYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)



![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)


